
3-(1-Methyl-1h-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C7H10N2O2
It belongs to the class of imidazole derivatives and contains both an imidazole ring and an isoxazole ring. The compound’s systematic name is 3-(1-methyl-1H-imidazol-5-yl)propanoic acid .
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 1-methylimidazole and 5-bromopentanoic acid , followed by cyclization to form the isoxazole ring. The reaction proceeds as follows:
Alkylation: 1-methylimidazole reacts with 5-bromopentanoic acid to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to yield 3-(1-methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid.
Industrial Production:: Industrial production methods may involve modifications of the synthetic routes, optimization for yield, and scalability. specific details on large-scale production are proprietary and not widely available.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Substitution: Substitution reactions at the imidazole or isoxazole ring positions are possible.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Alkylating Agents: Used for alkylation reactions.
Oxidizing Agents: Employed for oxidation reactions.
Strong Acids/Bases: Required for acid-base reactions.
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biological studies.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
While I don’t have information on directly similar compounds, the unique combination of imidazole and isoxazole rings in this compound sets it apart from other derivatives.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-(3-methylimidazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-6-14(7)2/h5-6H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
CBICRFZHVAUFCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)

![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)

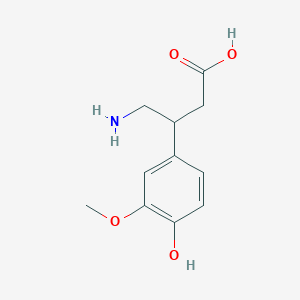
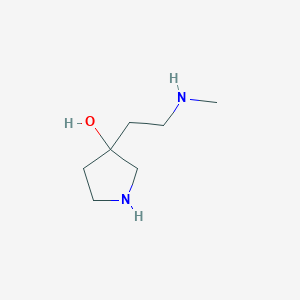
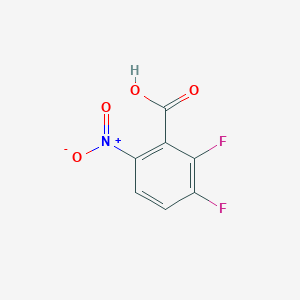

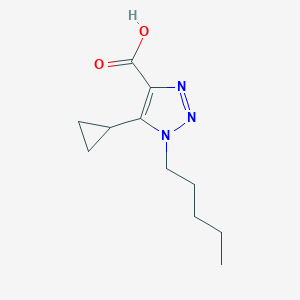
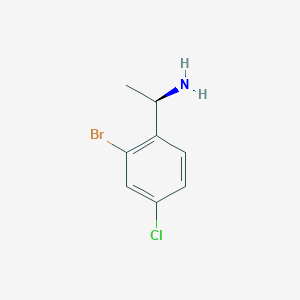

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
